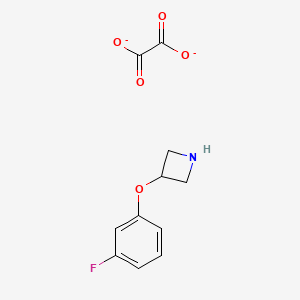

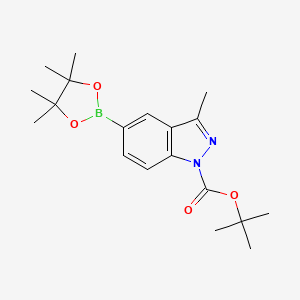

![molecular formula C12H13BrN2O2 B592323 tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 942590-05-8](/img/structure/B592323.png)

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

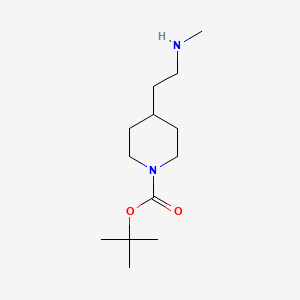

“tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, such as “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate”, have been synthesized using various methods. One common method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” consists of an imidazole ring attached to a bromine atom and a tert-butyl group . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Scientific Research Applications

Medicine

Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with diverse biological and pharmacological activities . These include anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole derivatives are used extensively in synthetic chemistry . They are key components to functional molecules that are used in a variety of everyday applications . They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Industry

In the industrial sector, imidazole derivatives find applications as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mechanism of Action

Target of Action

Tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives, in general, are known to interact with various biological targets due to their broad range of chemical and biological properties

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities

Safety and Hazards

properties

IUPAC Name |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGSIEGOWZACDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727625 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate | |

CAS RN |

942590-05-8 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

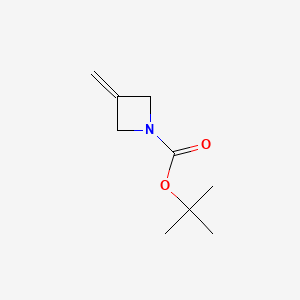

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)

![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)